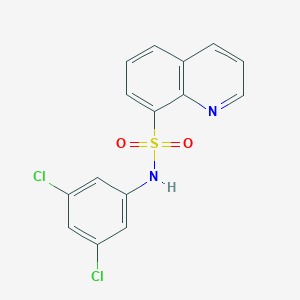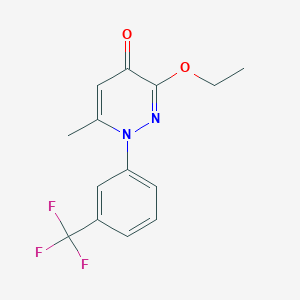
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research, particularly in the areas of pharmacology and medicinal chemistry. This compound is known for its potential therapeutic benefits and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Mechanism Of Action
The mechanism of action of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are responsible for the inflammatory response. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone have been extensively studied. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are responsible for the inflammatory response. Additionally, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which play a crucial role in the progression of cancer.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone in lab experiments is its high purity and yield, which ensures accurate and reproducible results. Additionally, this compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for scientific research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone. One of the areas of interest is the development of more potent and selective COX-2 inhibitors based on this compound. Additionally, further research is needed to explore the anticancer potential of this compound and its derivatives. Furthermore, the potential use of this compound in the treatment of other inflammatory and pain-related disorders, such as osteoarthritis and rheumatoid arthritis, needs to be explored.
Synthesis Methods
The synthesis method of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone involves the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for scientific research applications.
properties
CAS RN |
146824-77-3 |
|---|---|
Product Name |
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone |
Molecular Formula |
C14H13F3N2O2 |
Molecular Weight |
298.26 g/mol |
IUPAC Name |
3-ethoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13-12(20)7-9(2)19(18-13)11-6-4-5-10(8-11)14(15,16)17/h4-8H,3H2,1-2H3 |
InChI Key |
JLIJWYCKJBEEFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C(=CC1=O)C)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CCOC1=NN(C(=CC1=O)C)C2=CC=CC(=C2)C(F)(F)F |
synonyms |
3-ethoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



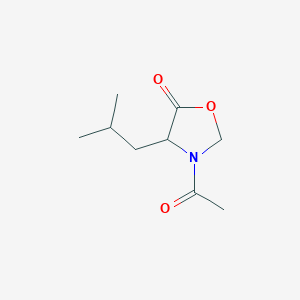
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
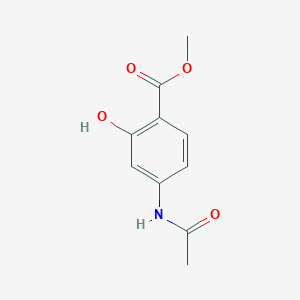
![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
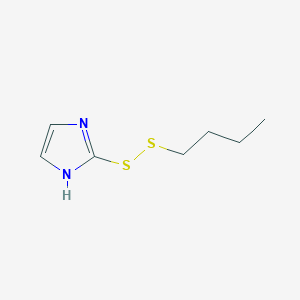
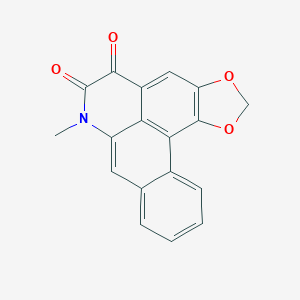
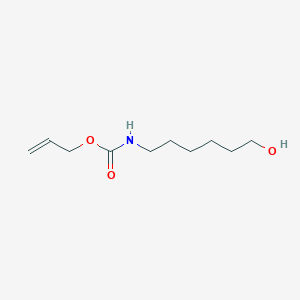
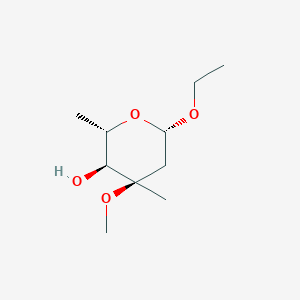
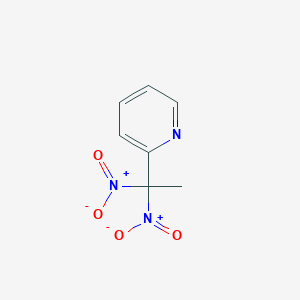
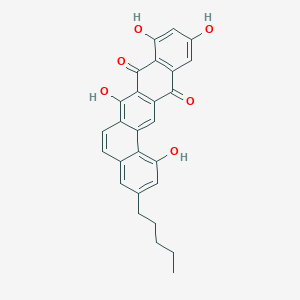
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
